3-bromo-3-methyloxolane
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Overview
Description
3-Bromo-3-methyloxolane, also known as 3-(bromomethyl)-3-methyltetrahydrofuran, is an organic compound with the molecular formula C6H11BrO. It is a brominated derivative of oxolane (tetrahydrofuran) and is characterized by the presence of a bromomethyl group attached to the third carbon of the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-3-methyloxolane can be synthesized through several methods. One common approach involves the bromination of 3-methyltetrahydrofuran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-methyloxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted oxolane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted oxolane derivatives with various functional groups.
Elimination Reactions: Alkenes with different degrees of substitution.
Oxidation and Reduction: Alcohols, ketones, or other oxidized/reduced derivatives.
Scientific Research Applications
3-Bromo-3-methyloxolane finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and as a building block in medicinal chemistry.
Medicine: Investigated for its potential role in drug development and as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-3-methyloxolane primarily involves its reactivity as a brominated compound. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-methyloxolane: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-3-methyloxolane: Similar structure but with an iodine atom instead of bromine.
3-Bromo-3-methylfuran: Similar structure but with a furan ring instead of oxolane.
Uniqueness
3-Bromo-3-methyloxolane is unique due to its specific reactivity profile, which is influenced by the presence of the bromomethyl group. This makes it particularly useful in nucleophilic substitution reactions and as an intermediate in the synthesis of various functionalized compounds .
Properties
CAS No. |
1895170-59-8 |
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Molecular Formula |
C5H9BrO |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
3-bromo-3-methyloxolane |
InChI |
InChI=1S/C5H9BrO/c1-5(6)2-3-7-4-5/h2-4H2,1H3 |
InChI Key |
KVBUUXQGIFBEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)Br |
Purity |
95 |
Origin of Product |
United States |
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